molecular formula C11H22O5 B13331866 pentyl 6-deoxy-alpha-L-mannopyranoside CAS No. 83161-22-2

pentyl 6-deoxy-alpha-L-mannopyranoside

Katalognummer: B13331866
CAS-Nummer: 83161-22-2
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: MXMLDYZVUZXDAF-XSIKWTSOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentyl 6-deoxy-alpha-L-mannopyranoside is an organic compound with the chemical name this compound. It is a derivative of mannopyranoside, where the hydroxyl group at the sixth position of the mannopyranoside ring is replaced by a pentyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pentyl 6-deoxy-alpha-L-mannopyranoside typically involves the glycosylation of a mannopyranoside derivative with a pentyl alcohol. The reaction is usually catalyzed by an acid or a base, depending on the specific conditions required. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 12-24 hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Pentyl 6-deoxy-alpha-L-mannopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Pentyl 6-deoxy-alpha-L-mannopyranoside has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of pentyl 6-deoxy-alpha-L-mannopyranoside involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Pentyl 6-deoxy-alpha-L-mannopyranoside is unique due to its specific structural features, such as the presence of a pentyl group at the sixth position of the mannopyranoside ring. This structural modification imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

83161-22-2

Molekularformel

C11H22O5

Molekulargewicht

234.29 g/mol

IUPAC-Name

(2R,3S,4S,5S)-2-methyl-6-pentoxyoxane-3,4,5-triol

InChI

InChI=1S/C11H22O5/c1-3-4-5-6-15-11-10(14)9(13)8(12)7(2)16-11/h7-14H,3-6H2,1-2H3/t7-,8-,9+,10+,11?/m1/s1

InChI-Schlüssel

MXMLDYZVUZXDAF-XSIKWTSOSA-N

Isomerische SMILES

CCCCCOC1[C@H]([C@H]([C@@H]([C@H](O1)C)O)O)O

Kanonische SMILES

CCCCCOC1C(C(C(C(O1)C)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.